2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
CAS No.: 877790-45-9
Cat. No.: VC5428450
Molecular Formula: C24H20FN3O2
Molecular Weight: 401.441
* For research use only. Not for human or veterinary use.
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol - 877790-45-9](/images/structure/VC5428450.png)
Specification
CAS No. | 877790-45-9 |
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Molecular Formula | C24H20FN3O2 |
Molecular Weight | 401.441 |
IUPAC Name | 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol |
Standard InChI | InChI=1S/C24H20FN3O2/c1-15-22(16-7-3-2-4-8-16)23(28-24(26)27-15)19-12-11-18(13-21(19)29)30-14-17-9-5-6-10-20(17)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Standard InChI Key | RAFUHUJCVOKZQZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Descriptors
The compound is a polycyclic aromatic molecule with the IUPAC name 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol and the molecular formula C₂₄H₂₀FN₃O₂ . Its molecular weight is 401.4 g/mol, and it features a pyrimidine core substituted with amino, methyl, phenyl, and fluorobenzyl ether groups . Key identifiers include:
Property | Value | Source |
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SMILES | CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=CC=C4 | |
InChIKey | RAFUHUJCVOKZQZ-UHFFFAOYSA-N | |
LogP | 4.8 | |
Topological PSA | 81.3 Ų |
The logP value suggests moderate lipophilicity, which is favorable for membrane permeability in drug candidates .
Structural Analogues and Comparative Analysis
Structurally similar compounds highlight the role of halogenation and aromatic substituents in modulating bioactivity:
The 2-fluorobenzyl moiety in the target compound may enhance binding specificity to hydrophobic enzyme pockets compared to non-halogenated analogues.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core followed by successive functionalization:
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Pyrimidine Ring Assembly: Condensation of thiourea derivatives with β-keto esters under acidic conditions.
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Amino Group Introduction: Nucleophilic substitution at the 2-position using ammonia or protected amines.
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Etherification: Coupling of the phenol group with 2-fluorobenzyl bromide via Williamson ether synthesis.
Key challenges include optimizing yields during the etherification step, where competing side reactions (e.g., over-alkylation) are mitigated using phase-transfer catalysts.
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.
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Spectroscopic Confirmation:
Molecular Structure and Conformational Analysis
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures (e.g., C₂₆H₂₂BrN₃O₃) reveal:
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Planarity: The pyrimidine ring and adjacent benzene rings adopt near-coplanar arrangements (dihedral angle <10°), facilitating π-π stacking with biological targets .
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Halogen Bonding: The 2-fluorobenzyl group participates in C–F···H–N interactions, stabilizing ligand-receptor complexes .
Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) predict:
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Electrostatic Potential: Negative regions localized on the fluorine and phenol oxygen, suggesting hydrogen-bond acceptor sites .
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Torsional Barriers: Rotation around the benzyl ether linkage (C–O–C) requires ~8 kcal/mol, indicating conformational flexibility .
Biological Activities and Mechanisms
Antiproliferative Activity
In MCF-7 breast cancer cells, the compound shows IC₅₀ = 3.2 μM, outperforming 5-fluorouracil (IC₅₀ = 12.5 μM). Mechanistic studies indicate:
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Cell Cycle Arrest: G1/S phase blockade via p21 upregulation.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combination therapies with DNA-damaging agents to enhance synthetic lethality .
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Antimicrobials: Structural analogs show activity against Staphylococcus aureus (MIC = 8 μg/mL) .
Material Science
The fluorinated aromatic system is being explored for:
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